Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes.
Final Coupling: The final step involves coupling the piperidine-phenyl intermediate with the oxazole derivative under specific conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in creating novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[({1-[4-(morpholin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate
- Ethyl 5-[({1-[4-(pyrrolidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate
Uniqueness
Ethyl 5-[({1-[4-(piperidin-1-yl)phenyl]ethyl}amino)methyl]-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its potential for neurological applications, while the oxazole ring contributes to its stability and reactivity.
Properties
Molecular Formula |
C20H27N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 5-[[1-(4-piperidin-1-ylphenyl)ethylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-3-25-20(24)19-13-18(26-22-19)14-21-15(2)16-7-9-17(10-8-16)23-11-5-4-6-12-23/h7-10,13,15,21H,3-6,11-12,14H2,1-2H3 |
InChI Key |
LDRXQWINAAUQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNC(C)C2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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